(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14ClN5O5 and its molecular weight is 355.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymerization
- Synthesis of Purine Derivatives : Hattori, Takai, and Kinoshita (1977) conducted a study on the synthesis of purine derivatives like 4-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)-3-hydroxybutyric acid, which shares structural similarities with the compound . This research involved reactions such as addition, cyanization, and acidic hydrolysis, highlighting the compound's utility in chemical synthesis (Hattori, Takai, & Kinoshita, 1977).
Antibacterial Agents
- Pyridonecarboxylic Acids as Antibacterial Agents : Egawa et al. (1984) explored pyridonecarboxylic acids, which include compounds structurally similar to the one mentioned, for their antibacterial properties. This study underscores the potential application of such compounds in developing new antibacterial agents (Egawa et al., 1984).
Synthesis of Bioactive Compounds
- Triazole-based Scaffolds : Ferrini et al. (2015) investigated the synthesis of triazole-based compounds, including 5-amino-1,2,3-triazole-4-carboxylic acid, for developing biologically active compounds and peptidomimetics. This study reveals the importance of such compounds in medicinal chemistry and drug development (Ferrini et al., 2015).
Chemical Analysis and Optical Properties
- Conformation and Optical Properties Study : Ivanova and Spiteller (2011) conducted a study focusing on the conformation, absolute configurations, and electronic absorption of chiral molecules, including derivatives similar to the compound of interest. Such research is vital for understanding the chemical and optical properties of these molecules (Ivanova & Spiteller, 2011).
Amino Group Blocking
- Reversible Blocking of Amino Groups : Dixon and Perham (1968) explored the reversible blocking of amino groups using compounds like maleic anhydride, which is related to the compound . This research is significant in the field of protein chemistry and bioconjugation (Dixon & Perham, 1968).
Synthesis of Heterocyclic Amino Acids
- Synthesis of Heterocyclic γ-Amino Acids : Mathieu et al. (2015) reported the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, highlighting the use of such compounds in mimicking the secondary structures of proteins. This is relevant to the field of peptidomimetics and protein engineering (Mathieu et al., 2015).
Properties
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)/t5-,6+,7-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIOFNJSAFFWKY-HEZDBXPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=C(N=C43)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.